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molecular formula C4H10ClNO2 B555160 Methyl 3-aminopropionate hydrochloride CAS No. 3196-73-4

Methyl 3-aminopropionate hydrochloride

Cat. No. B555160
M. Wt: 139.58 g/mol
InChI Key: XPGRZDJXVKFLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05563141

Procedure details

In a similar manner to Example 189 (i), the product of Example 196 (840 mg), HBTU (950 mg), HOBt.H2O (380 mg), DMF (10 ml), diisopropylethylamine (2.6 ml) and methyl 3-aminopropionate, hydrochloride (280 mg) gave, after purification by flash chromatography on neutral alumina, eluting solvent ethyl acetate/methanol, 50:1 to 4:like title compound (303 mg) as a white crystalline solid: m.p. 118°-122° C.; NMR (d6 -DMSO) δ1.45 (4H, m), 2.05 (2H, t), 2.27 (2H, t), 2.42 (6H, m), 3.26 (6H, m), 3.58 (3H, s), 6.78 (2H, m), 7.83 (1H br, t), 8.12 (2H, m); m/Z 349 (M+H)+ ; calculated for C18H28N4O3 : C, 62.0%; H, 8.1%; N, 16.1%; found: C, 62.2%; H, 8.4%; N, 16.0%.
[Compound]
Name
Example 189 ( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
product
Quantity
840 mg
Type
reactant
Reaction Step Two
Name
Quantity
950 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
380 mg
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[ClH:1].Cl.N1C=C[C:6]([CH:9]2[CH2:14]N[CH2:12][CH2:11][N:10]2[CH2:15][CH2:16][CH2:17][CH2:18][C:19]([O:21][CH2:22]C)=[O:20])=CC=1.[CH3:24][N:25](C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.C1C=CC2N(O)N=NC=2C=1.O>CN(C=O)C>[CH:15]([N:10]([CH:9]([CH3:6])[CH3:14])[CH2:11][CH3:12])([CH3:16])[CH3:24].[ClH:1].[NH2:25][CH2:17][CH2:18][C:19]([O:21][CH3:22])=[O:20] |f:0.1.2,3.4,9.10|

Inputs

Step One
Name
Example 189 ( i )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
product
Quantity
840 mg
Type
reactant
Smiles
Cl.Cl.N1=CC=C(C=C1)C1N(CCNC1)CCCCC(=O)OCC
Step Three
Name
Quantity
950 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.F[P-](F)(F)(F)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Step Five
Name
Quantity
380 mg
Type
reactant
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N(CC)C(C)C
Measurements
Type Value Analysis
AMOUNT: VOLUME 2.6 mL
Name
Type
product
Smiles
Cl.NCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 280 mg
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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